molecular formula C12H18ClN3O2 B126306 4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide CAS No. 27260-19-1

4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide

Cat. No. B126306
CAS RN: 27260-19-1
M. Wt: 271.74 g/mol
InChI Key: RTQMQUZXBADBGJ-UHFFFAOYSA-N
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Description

4-Amino-5-Chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide, or AChM, is an organic compound with a molecular formula of C10H15ClN2O2. It is an amide derivative of 2-methoxybenzamide and is a white, crystalline solid. AChM has been used in research for its ability to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. AChM has been studied for its potential use as an insecticide, as well as its potential therapeutic applications.

Scientific Research Applications

Proteomics Research

N-Desethyl Metoclopramide is utilized in proteomics research as a biochemical tool . It helps in the study of protein expression, modification, and function within a biological system. This compound can be used to investigate protein-protein interactions, post-translational modifications, and the dynamics of protein complexes.

Impurity Standards for Pharmaceutical Development

In the pharmaceutical industry, N-Desethyl Metoclopramide serves as an impurity standard . It is used for analytical method development, method validation, and quality control during the commercial production of Metoclopramide. This ensures the purity and efficacy of pharmaceutical products.

Gastrointestinal Diagnostics

This compound aids in gastrointestinal diagnostics by facilitating the identification of lesions in the small intestine, assisting with duodenal intubation, and enabling small intestine biopsy . It is also used in emergency endoscopy for upper gastrointestinal hemorrhage.

Antiemetic Therapy

N-Desethyl Metoclopramide is researched for its antiemetic properties . It is considered for use in controlling vomiting associated with various conditions such as radiation therapy, pregnancy, gastroenteritis, and chronic renal failure .

Migraine Treatment

Studies have explored the use of N-Desethyl Metoclopramide in treating acute migraine attacks . It is compared with other anti-migraine drugs for its efficacy and safety in providing relief from migraine symptoms .

Gastrointestinal Motility Regulation

The compound is investigated for its ability to regulate gastrointestinal motility . It affects the motility of the gastrointestinal tract, improving the resting tone of the esophageal sphincter, and enhancing the tone and peristalsis of the stomach .

Drug Absorption Enhancement

N-Desethyl Metoclopramide has been studied for its potential to enhance the absorption of other drugs. It may accelerate the gastric emptying process, which can influence the absorption rates of medications taken orally .

Research on Dopamine Receptor Blockade

As a dopamine receptor blocker , this compound is valuable in neuroscience research. It helps in understanding the role of dopamine in various physiological processes and may contribute to the development of treatments for conditions influenced by dopamine activity .

Mechanism of Action

Target of Action

N-Desethyl Metoclopramide primarily targets dopamine D2 receptors and serotonin 5-HT3 receptors . These receptors play a crucial role in the regulation of nausea and vomiting, as well as in the stimulation of gastric emptying .

Mode of Action

N-Desethyl Metoclopramide exerts its effects by inhibiting dopamine D2 and serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brain . This action prevents nausea and vomiting triggered by most stimuli . At higher doses, 5-HT3 antagonist activity may also contribute to the antiemetic effect . The drug also enhances the response to acetylcholine of tissue in the upper gastrointestinal tract, causing enhanced motility and accelerated gastric emptying without stimulating gastric, biliary, or pancreatic secretions .

Biochemical Pathways

The biochemical pathways affected by N-Desethyl Metoclopramide are primarily related to the neurotransmitter systems of dopamine and serotonin . By blocking the D2 and 5-HT3 receptors, N-Desethyl Metoclopramide interferes with the normal functioning of these neurotransmitter systems, leading to its therapeutic effects .

Pharmacokinetics

N-Desethyl Metoclopramide is rapidly and well absorbed from the gastrointestinal tract, and undergoes variable first-pass metabolism . The elimination half-life of N-Desethyl Metoclopramide is dose-dependent after both intravenous and oral administration of single doses . The clearance of N-Desethyl Metoclopramide is reduced in patients with renal failure to approximately 50% of normals and the terminal half-life is prolonged .

Result of Action

The primary result of N-Desethyl Metoclopramide’s action is the prevention of nausea and vomiting, and the stimulation of gastric emptying . This makes it useful in the treatment of conditions such as gastroesophageal reflux disease and diabetic gastroparesis . It can also be used to prevent nausea or vomiting associated with chemotherapy or certain surgical or diagnostic procedures .

Action Environment

The action of N-Desethyl Metoclopramide can be influenced by various environmental factors. For example, the pH of the formulation can affect the bioavailability and side effects of the drug . Furthermore, the presence of renal impairment can significantly affect the clearance of N-Desethyl Metoclopramide, leading to altered pharmacokinetics .

properties

IUPAC Name

4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O2/c1-3-15-4-5-16-12(17)8-6-9(13)10(14)7-11(8)18-2/h6-7,15H,3-5,14H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQMQUZXBADBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNC(=O)C1=CC(=C(C=C1OC)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181712
Record name Desethylmetoclopramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide

CAS RN

27260-19-1
Record name Desethylmetoclopramide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027260191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desethylmetoclopramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONOETHYL METOCLOPRAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44O5BC8E9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide formed in the body?

A: This compound is a metabolite of metoclopramide, generated through N-deethylation. Essentially, one ethyl group (-CH2CH3) is removed from the diethylaminoethyl side chain of metoclopramide. This transformation was observed in rabbit urine after oral administration of metoclopramide. []

Q2: What other metabolites of metoclopramide were identified in the rabbit urine study?

A: In addition to 4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide, several other metoclopramide metabolites were identified: * An oxidation product of the primary amino group of metoclopramide. * 4-amino-5-chloro-2-methoxy benzoic acid (resulting from the cleavage of the amide bond).* N4-glucuronide and N4-sulfonate conjugates of metoclopramide. []

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